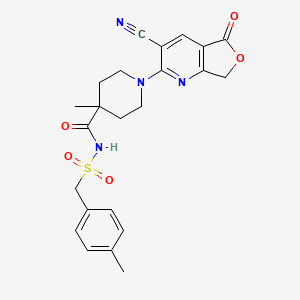
Oral antiplatelet agent 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oral antiplatelet agents are crucial in the management of thrombotic diseases. These compounds inhibit platelet aggregation, thereby preventing the formation of blood clots. They are widely used in the treatment and prevention of cardiovascular diseases, such as myocardial infarction and stroke. Oral antiplatelet agent 1 is a novel compound in this category, designed to offer enhanced efficacy and safety compared to existing agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oral antiplatelet agent 1 involves multiple steps, starting from the preparation of the core structure, followed by functionalization to introduce specific substituents that enhance its antiplatelet activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors, where the reaction parameters are optimized for maximum efficiency. The process includes purification steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Quality control measures are implemented at each stage to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: Oral antiplatelet agent 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives with enhanced biological activity.
Aplicaciones Científicas De Investigación
Oral antiplatelet agent 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on platelet function and its potential role in modulating other cellular processes.
Medicine: Evaluated in clinical trials for its efficacy in preventing thrombotic events in patients with cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Oral antiplatelet agent 1 is compared with other similar compounds, such as aspirin, clopidogrel, and ticagrelor. While aspirin irreversibly inhibits cyclooxygenase-1, and clopidogrel and ticagrelor target the P2Y12 receptor, this compound offers a unique combination of high efficacy and safety. It has a faster onset of action and fewer side effects, making it a promising candidate for the treatment of thrombotic diseases.
Comparación Con Compuestos Similares
- Aspirin
- Clopidogrel
- Ticagrelor
- Prasugrel
- Cangrelor
Propiedades
Fórmula molecular |
C23H24N4O5S |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
1-(3-cyano-5-oxo-7H-furo[3,4-b]pyridin-2-yl)-4-methyl-N-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H24N4O5S/c1-15-3-5-16(6-4-15)14-33(30,31)26-22(29)23(2)7-9-27(10-8-23)20-17(12-24)11-18-19(25-20)13-32-21(18)28/h3-6,11H,7-10,13-14H2,1-2H3,(H,26,29) |
Clave InChI |
UDMPNYKEHCRGIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CS(=O)(=O)NC(=O)C2(CCN(CC2)C3=NC4=C(C=C3C#N)C(=O)OC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Fluorophenyl)triazol-4-yl]methyl 2-[[1-(4-fluorophenyl)triazol-4-yl]methoxy]acetate](/img/structure/B10798617.png)
![5-[[2,5-Dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798620.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798627.png)
![[1-(4-Fluorophenyl)triazol-4-yl]methyl 2-bromoacetate](/img/structure/B10798628.png)
![3-(Thieno[3,2-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B10798642.png)
![(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798647.png)
![4-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzonitrile](/img/structure/B10798648.png)
![3-(4-cyanophenyl)-N-[2-(trifluoromethyl)pyridin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine-5-carboxamide](/img/structure/B10798649.png)
![3-[4-(3-Hydroxypropylamino)thieno[3,2-d]pyrimidin-6-yl]cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B10798657.png)
![6-Bromo-4-chloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B10798671.png)
![3-[4-(2-Hydroxyethylamino)thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B10798674.png)
![Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonylamino]acetate](/img/structure/B10798686.png)
![Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetate](/img/structure/B10798690.png)
![4-[5-[2-(2-Chlorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzonitrile](/img/structure/B10798696.png)
